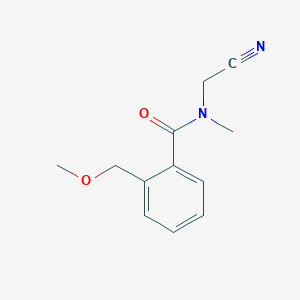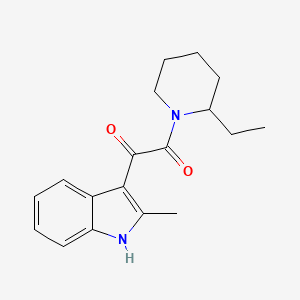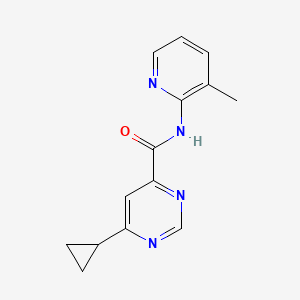![molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4](/img/structure/B2878613.png)
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide” is an organic compound with the molecular formula C19H19F2NO . It is also known by its synonyms: (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide and 2-Propenamide, N-(2,4-difluorophenyl)-3-[4-(1,1-dimethylethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acrylamide group (a double bond between a carbon and nitrogen atom), with a 4-(tert-butyl)phenyl group and a 2,4-difluorophenyl group attached to the carbon and nitrogen atoms of the acrylamide group, respectively .Applications De Recherche Scientifique
Synthesis and Characterization
- Responsive Terpolymers : A study detailed the synthesis of responsive associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and various sodium salts. These terpolymers exhibited high viscosities in the presence of NaCl and CaCl2, showcasing their potential in applications requiring electrolyte responsiveness (McCormick, Middleton, & Grady, 1992).
- Catalytic Asymmetric Cycloaddition : Another research focused on the use of acrylamides in the asymmetric [3+2] cycloaddition with allenoates. This process, catalyzed by dipeptide-derived phosphines, affords regiospecific annulation products, indicating its utility in synthesizing complex cyclic structures with moderate enantioselectivities (Han, Wang, Zhong, & Lu, 2011).
Polymer Applications
- Solubility and Thermal Stability : Research on soluble, rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups revealed these polymers are amorphous and soluble in polar aprotic solvents. Their thermal stability and solubility make them suitable for high-performance material applications (Spiliopoulos & Mikroyannidis, 1996).
- Associative Properties of Amphiphilic Terpolymers : Studies on acrylamide/acrylic acid copolymers and terpolymers with hydrophobic components like N-(4-hexylphenyl)acrylamide showed that polymer composition significantly influences their associative behavior in solution, impacting their potential uses in water treatment and drug delivery systems (Branham, Snowden, & McCormick, 1996).
Chemical Reactions and Mechanisms
- Functionalized Cyclopentenes Formation : The synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate is highlighted, showcasing the method's efficiency and enantioselectivity in producing regiospecific annulation products (Han et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNISHVXNFFHD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)

![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)


![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)



![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)